molecular formula C8H13NO2 B2841811 N-[(3S)-Oxan-3-yl]prop-2-enamide CAS No. 2223102-78-9

N-[(3S)-Oxan-3-yl]prop-2-enamide

Cat. No.: B2841811
CAS No.: 2223102-78-9
M. Wt: 155.197
InChI Key: TUFRDESXTCEHSS-ZETCQYMHSA-N
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Description

N-[(3S)-Oxan-3-yl]prop-2-enamide is a chemical compound with a unique structure that includes an oxane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Oxan-3-yl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. One common method includes the use of electrophilic activation of amides, which can be achieved using reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . This reaction is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Oxan-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triflic anhydride, LiHMDS, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction can produce simpler amide compounds.

Scientific Research Applications

N-[(3S)-Oxan-3-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-Oxan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

N-[(3S)-Oxan-3-yl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[(3S)-Oxan-3-yl]prop-2-enoate: This compound has a similar structure but with an ester group instead of an amide.

    N-[(3S)-Oxan-3-yl]prop-2-enamine: This compound features an amine group instead of an amide.

    N-[(3S)-Oxan-3-yl]prop-2-enone: This compound contains a ketone group instead of an amide.

The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a variety of applications in different fields .

Properties

IUPAC Name

N-[(3S)-oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRDESXTCEHSS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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